(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-16-7-13-21(20(15-16)23(27)18-5-3-2-4-6-18)24-22(26)14-10-17-8-11-19(12-9-17)25(28)29/h2-15H,1H3,(H,24,26)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIMTDUYZJUIX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-methylaniline and 4-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-benzoyl-4-methylaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylonitrile.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product, (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, synthetic methods, physical properties, and applications:
Notes:
- Key Trends: Nitro Group Impact: The 4-nitrophenyl group consistently reduces yields in polymerization (e.g., 64% for 3b vs. 80% for trifluoromethyl analogs) due to electron-withdrawing effects . Biological Activity: Acrylamides with aromatic amide substituents (e.g., tetrahydroacridine in compound 29) show potent anticancer activity, suggesting the benzoyl group in the target compound may enhance DNA intercalation .
Research Findings and Implications
Synthetic Challenges : The 4-nitrophenyl group complicates polymerization and coupling reactions, requiring optimized conditions (e.g., triethylamine in DCM) to improve yields .
Nitro Position: Para-substitution on the phenyl ring maximizes electronic effects, critical for charge-transfer interactions in polymers and bioactivity .
Therapeutic Potential: Analogs like compound 29 and NEA1 validate acrylamides as promising scaffolds for multitarget drug design, warranting further investigation into the target compound’s anticancer and neuroprotective effects .
Biological Activity
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanism of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an acrylamide backbone with benzoyl and nitrophenyl substituents. Its molecular formula is C18H16N2O3, and it possesses significant lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5.0 | 10.0 |
| Escherichia coli | 8.0 | 16.0 |
| Pseudomonas aeruginosa | 12.0 | 24.0 |
| Candida albicans | 15.0 | 30.0 |
The compound exhibited strong activity against Staphylococcus aureus, with a reported MIC of 5 µg/mL, showcasing its potential as an antibacterial agent .
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it possesses significant cytotoxicity, with IC50 values ranging from 20 to 40 µM across different cell lines.
Table 2: Cytotoxicity of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives, including (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide. The findings demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, indicating its potential utility in treating biofilm-associated infections .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against breast cancer cells (MCF-7). The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
